4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
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Overview
Description
4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is a synthetic organic compound characterized by its unique structure, which includes a chlorinated phenol core and two hexafluoro-hydroxypropan-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and hexafluoroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic addition of hexafluoroacetone to the phenol ring.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.
Automated Purification: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its electron-withdrawing fluorine groups.
Material Science: Incorporated into polymers to enhance thermal and chemical stability.
Biology
Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new drugs.
Industry
Coatings: Used in the formulation of high-performance coatings due to its chemical resistance.
Electronics: Applied in the production of electronic components for its insulating properties.
Mechanism of Action
The mechanism by which 4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulation of biochemical pathways, such as oxidative stress pathways, due to its redox-active nature.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dichloro-4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
- 4-Bromo-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol
Uniqueness
4-Chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties, making it particularly useful in specialized applications such as advanced materials and catalysis.
Properties
Molecular Formula |
C12H5ClF12O3 |
---|---|
Molecular Weight |
460.60 g/mol |
IUPAC Name |
4-chloro-2,6-bis(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenol |
InChI |
InChI=1S/C12H5ClF12O3/c13-3-1-4(7(27,9(14,15)16)10(17,18)19)6(26)5(2-3)8(28,11(20,21)22)12(23,24)25/h1-2,26-28H |
InChI Key |
CUCULWKIVIMBBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(C(F)(F)F)(C(F)(F)F)O)O)C(C(F)(F)F)(C(F)(F)F)O)Cl |
Origin of Product |
United States |
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